N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR signals for the compound would include:
- Aromatic protons :
- Aliphatic protons :
In ¹³C NMR , key signals would include:
Infrared (IR) Spectroscopy
Critical IR absorptions would arise from:
Mass Spectrometry (MS)
The molecular ion peak would appear at m/z 449.0 (M⁺), with fragmentation patterns including:
- Loss of the 4-chlorophenethyl group (–C₈H₈Cl, m/z 327).
- Cleavage of the sulfonamide moiety (–C₇H₇SO₂, m/z 274).
Comparative Structural Analysis with Related Thiophene Sulfonamide Derivatives
The compound shares structural motifs with several pharmacologically relevant derivatives (Table 1):
Key Observations :
- Electronic Effects : The 4-chlorophenethyl group enhances lipophilicity compared to thiophen-2-ylethyl or pyridylmethyl substituents.
- Steric Considerations : The N-methyl-4-methylbenzenesulfonamido group introduces steric bulk that may influence binding interactions in biological systems.
- Hydrogen Bonding : Unlike the sulfonamide in , the carboxamide in the target compound lacks hydrogen-bond-donating capacity due to N-methylation, potentially altering solubility.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S2/c1-15-3-9-18(10-4-15)29(26,27)24(2)19-12-14-28-20(19)21(25)23-13-11-16-5-7-17(22)8-6-16/h3-10,12,14H,11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPWJVKIYZRLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide, typically involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various substrates under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient synthesis on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the reaction’s outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring, which is a common scaffold in drug design, known for its ability to enhance biological activity. The presence of the sulfonamide group further contributes to its pharmacological potential, as sulfonamides are known for their antibacterial properties. The molecular formula is with a molecular weight of 374.91 g/mol.
Antiviral Activity
Recent studies have highlighted the potential of thiophene derivatives, including this compound, as antiviral agents. Research indicates that compounds with similar structures exhibit strong binding affinities to viral proteases, such as the main protease of SARS-CoV-2. Molecular docking studies suggest that N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide could inhibit viral replication by targeting these enzymes, making it a candidate for COVID-19 treatment development .
Antimicrobial Properties
The sulfonamide moiety in the compound is associated with antimicrobial activity. Compounds containing sulfonamide groups have been used effectively against various bacterial infections. In vitro studies have shown that related thiophene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide may also possess similar properties .
Anti-inflammatory Effects
Thiophene derivatives have been explored for their anti-inflammatory effects. The compound's structure allows it to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation. Studies on related compounds indicate that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study on SARS-CoV-2 Protease Inhibition | Binding energy scores of -7.33 kcal/mol for top compounds | Indicates potential for antiviral drug development |
| Antimicrobial Activity Assessment | Effective against multiple bacterial strains | Supports use as an antibiotic candidate |
| Anti-inflammatory Pathway Analysis | Reduced levels of pro-inflammatory markers | Suggests therapeutic use in inflammatory diseases |
Synthesis and Methodology
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multi-step reactions that include the formation of the thiophene ring and subsequent modifications to introduce the sulfonamide group. Advanced synthetic methods have been developed to enhance yield and purity while minimizing environmental impact .
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including the inhibition of enzymes and receptors involved in disease processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Structural Analogues of Thiophene-2-Carboxamide Derivatives
Compound 1 : N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6)
- Structure : Features a 3-[(4-chlorobenzyl)sulfonyl] substituent and a 4-chlorophenyl carboxamide group.
- Key Differences: The sulfonyl group is directly attached to a chlorobenzyl moiety, whereas the target compound has a N-methyl-p-toluenesulfonamido group. Molecular formula: C₁₈H₁₃Cl₂NO₃S₂ vs. the target’s likely formula (estimated C₂₅H₂₄ClN₃O₃S₂).
- Implications : The chlorobenzyl-sulfonyl group in Compound 1 may enhance electrophilic reactivity but reduce metabolic stability compared to the target’s methyl-substituted sulfonamide .
Compound 2 : N-[(4-Chlorophenyl)methyl]-3-(N-ethylbenzenesulfonamido)thiophene-2-carboxamide (CAS 1251606-05-9)
- Structure : Contains an N-ethylbenzenesulfonamido group and a 4-chlorobenzyl carboxamide.
- Key Differences: Ethyl vs. methyl substitution on the sulfonamide nitrogen. p-toluenesulfonamide in the target.
Compound 3 : N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Nitrophenyl substituent on the carboxamide.
- Key Differences :
- Nitro group introduces strong electron-withdrawing effects, contrasting with the target’s electron-neutral 4-chlorophenethyl group.
- Lacks sulfonamide functionality.
- Implications: The nitro group in Compound 3 is associated with genotoxicity in bacterial and mammalian cells, limiting therapeutic use despite antimicrobial activity .
Physicochemical and Structural Properties
Functional Group Impact on Bioactivity
- Sulfonamide vs.
- Chlorophenyl Positioning : The 4-chlorophenethyl group in the target may enhance sigma receptor affinity (analogous to BD 1008 and BD 1047 in ), whereas 2-nitrophenyl in Compound 3 introduces redox-sensitive toxicity .
- Methyl vs. Ethyl Substitution : The target’s N-methyl group likely reduces steric hindrance compared to Compound 2’s N-ethyl, improving enzymatic stability .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic compound notable for its complex structure, which features a thiophene ring, a carboxamide group, and various aromatic substituents. Its molecular formula is C18H22ClN3O2S, with a molecular weight of approximately 420.58 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
Anticancer Properties
Research indicates that N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity and subsequent biological effects. Studies have shown that compounds with similar structures often display potent anticancer properties, suggesting that this compound may act through analogous pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Cytotoxicity | Significant effects against various cancer cell lines |
| Mechanism of Action | Interaction with specific molecular targets (enzymes/receptors) |
| Potential Applications | Anticancer drug development and therapeutic use |
The biological activity of this compound is primarily attributed to its ability to bind to specific targets within biological systems. Interaction studies reveal that it may inhibit certain enzymes involved in cancer progression or promote apoptosis in malignant cells. This binding affinity is crucial for understanding how the compound exerts its biological effects and optimizing its pharmacological properties for therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide:
- Study on Cytotoxic Effects : A study conducted on various cancer cell lines demonstrated that this compound significantly reduces cell viability in a dose-dependent manner. The results suggest that it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
- Mechanistic Insights : Further research identified specific molecular pathways affected by this compound, including the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells.
- Comparative Analysis : Comparative studies with structurally similar compounds revealed that while many exhibit cytotoxicity, N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methylbenzenesulfonamido)thiophene-2-carboxamide shows enhanced potency against certain cancer types, highlighting its potential as a lead compound for drug development.
Table 2: Case Studies Overview
| Study Focus | Findings |
|---|---|
| Cytotoxic Effects | Significant reduction in cell viability in cancer cell lines |
| Mechanistic Insights | Inhibition of PI3K/Akt signaling pathway |
| Comparative Analysis | Enhanced potency compared to structurally similar compounds |
Q & A
Q. What synthetic routes are effective for preparing N-substituted thiophene carboxamides, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting thiophene-2-carbonyl chloride with substituted amines in acetonitrile under reflux (1–2 hours), followed by solvent evaporation for crystallization . Optimization may require adjusting stoichiometry, solvent polarity (e.g., dichloromethane for milder conditions), and temperature to improve yields. Characterization via TLC and HPLC ensures purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- IR Spectroscopy : Identify sulfonamide (1330–1350 cm⁻¹, S=O stretch) and carboxamide (1650–1680 cm⁻¹, C=O stretch) functional groups .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.5°–13.5° for thiophene-benzenesulfonamide planes) to analyze steric effects .
Q. How can researchers design assays to evaluate biological activities such as antimicrobial or antifungal properties?
Use standardized protocols like broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Compare results with positive controls (e.g., fluconazole for fungi) and validate via dose-response curves .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or metabolic stability?
- Substituent Optimization : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance antibacterial activity .
- Sulfonamide Modification : Introduce N-alkyl groups (e.g., methyl to ethyl) to alter lipophilicity and improve membrane permeability .
- Metabolic Stability : Use deuterium labeling at labile positions (e.g., benzylic hydrogens) to slow oxidative degradation .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular Docking : Simulate binding to enzyme active sites (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Validate with MD simulations to assess stability of key hydrogen bonds (e.g., sulfonamide-O with Arg residues) .
- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .
Q. How should researchers address contradictions in reported biological activity data?
- Experimental Reproducibility : Standardize assay conditions (e.g., inoculum size, growth media) across labs.
- Structural Verification : Confirm batch purity via HPLC and elemental analysis to rule out impurities as confounding factors .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by small sample sizes .
Q. What strategies mitigate challenges in purification and crystallization?
- Low Solubility : Use mixed solvents (e.g., DCM:MeOH gradients) for column chromatography.
- Crystallization Issues : Employ slow evaporation in acetonitrile or THF to obtain single crystals suitable for X-ray analysis .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
